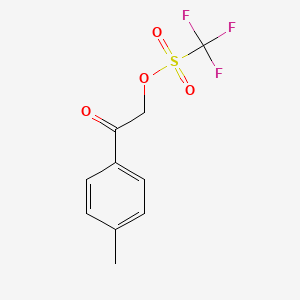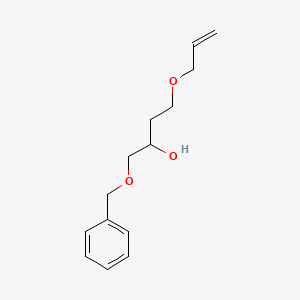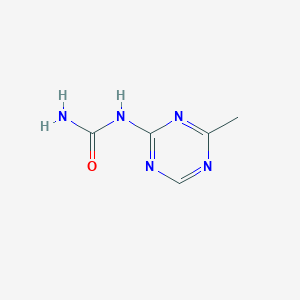![molecular formula C11H26N2O2Si B12593868 N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea CAS No. 875336-46-2](/img/structure/B12593868.png)
N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[Méthoxy(diméthyl)silyl]méthyl}-N,N-dipropan-2-ylurée est un composé organosilicique unique caractérisé par la présence d’un groupe méthoxy(diméthyl)silyl lié à une partie urée
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-{[Méthoxy(diméthyl)silyl]méthyl}-N,N-dipropan-2-ylurée implique généralement la réaction du chlorure de méthoxy(diméthyl)silyle avec la N,N-dipropan-2-ylurée dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables. Le processus implique :
Réactifs : Chlorure de méthoxy(diméthyl)silyle et N,N-dipropan-2-ylurée.
Solvant : Solvants anhydres tels que le tétrahydrofurane (THF) ou le dichlorométhane (DCM).
Catalyseur : Une base telle que la triéthylamine pour neutraliser l’acide chlorhydrique formé pendant la réaction.
Température : La réaction est généralement menée à basse température (0-5 °C) pour contrôler la vitesse de réaction et éviter la décomposition des réactifs.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N’-{[Méthoxy(diméthyl)silyl]méthyl}-N,N-dipropan-2-ylurée peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy(diméthyl)silyl peut être oxydé pour former des silanols ou des siloxanes.
Réduction : La partie urée peut être réduite pour former des amines.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés en présence d’un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des silanols, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
N’-{[Méthoxy(diméthyl)silyl]méthyl}-N,N-dipropan-2-ylurée a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d’autres composés organosiliciques.
Biologie : Elle peut être utilisée dans l’étude de l’inhibition enzymatique et des interactions protéiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Applications De Recherche Scientifique
N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It can be employed in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme par lequel N’-{[Méthoxy(diméthyl)silyl]méthyl}-N,N-dipropan-2-ylurée exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les protéines. Le groupe méthoxy(diméthyl)silyl peut former des complexes stables avec ces cibles, ce qui conduit à l’inhibition ou à la modulation de leur activité. La partie urée peut également participer aux liaisons hydrogène et à d’autres interactions, influençant davantage l’activité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{[Méthoxy(diméthyl)silyl]méthyl}aniline
- N-{[Méthoxy(diméthyl)silyl]méthyl}benzylamine
- 3-Aminopropyldiméthylméthoxysilane
Unicité
N’-{[Méthoxy(diméthyl)silyl]méthyl}-N,N-dipropan-2-ylurée est unique en raison de la présence à la fois du groupe méthoxy(diméthyl)silyl et de la partie urée. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend adaptée à des applications spécifiques que les composés similaires peuvent ne pas être en mesure de réaliser.
Propriétés
Numéro CAS |
875336-46-2 |
|---|---|
Formule moléculaire |
C11H26N2O2Si |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
3-[[methoxy(dimethyl)silyl]methyl]-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C11H26N2O2Si/c1-9(2)13(10(3)4)11(14)12-8-16(6,7)15-5/h9-10H,8H2,1-7H3,(H,12,14) |
Clé InChI |
LKEDIMPKLDFJEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)NC[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
